4-Anilino-3-nitrobut-3-en-2-one
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Overview
Description
4-Anilino-3-nitrobut-3-en-2-one is an organic compound that features both an aniline group and a nitro group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-nitrobut-3-en-2-one typically involves the reaction of aniline with 3-nitrobut-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-Anilino-3-aminobut-3-en-2-one.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-Anilino-3-nitrobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Anilino-3-nitrobut-3-en-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aniline group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Similar structure but lacks the butenone backbone.
3-Nitrobut-3-en-2-one: Similar backbone but lacks the aniline group.
Aniline: Lacks both the nitro group and the butenone backbone.
Uniqueness
4-Anilino-3-nitrobut-3-en-2-one is unique due to the presence of both an aniline group and a nitro group on a butenone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
116343-87-4 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-anilino-3-nitrobut-3-en-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-8(13)10(12(14)15)7-11-9-5-3-2-4-6-9/h2-7,11H,1H3 |
InChI Key |
HSYYITPXFRONRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CNC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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